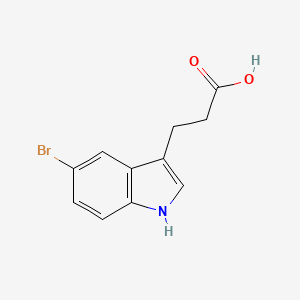

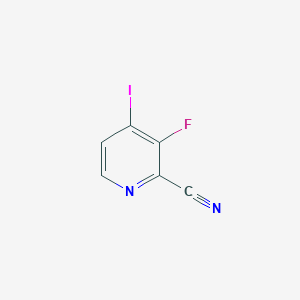

![molecular formula C12H14ClNO4 B1343228 叔丁基(5-氯苯并[d][1,3]二氧杂环-4-基)氨基甲酸酯 CAS No. 379229-84-2](/img/structure/B1343228.png)

叔丁基(5-氯苯并[d][1,3]二氧杂环-4-基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

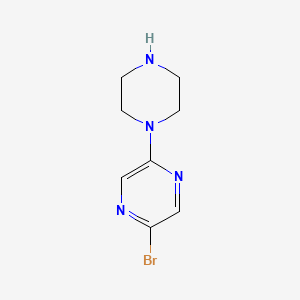

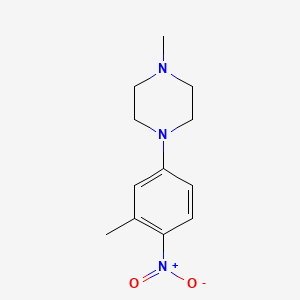

Tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate is a useful research compound. Its molecular formula is C12H14ClNO4 and its molecular weight is 271.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

环境影响和降解

环境出现和毒性合成酚类抗氧化剂,包括类似于叔丁基(5-氯苯并[d][1,3]二氧杂环-4-基)氨基甲酸酯的化合物,已在室内灰尘、室外空气颗粒物、海床沉积物和河水中等各种环境基质中被发现。它们在人体组织中被检测到,包括脂肪、血清、尿液、母乳和指甲。这些化合物可能具有肝毒性、内分泌干扰效应或致癌特性。未来的研究应集中在毒性和环境持久性较低的合成酚类抗氧化剂上 (刘和马伯里,2020)。

分解和环境修复甲基叔丁基醚 (MTBE) 是一种相关化合物,被广泛用作汽油添加剂,其释放到环境中引起了担忧。对其分解的研究,例如在冷等离子体反应器中使用氢,提供了对修复方法的见解。这表明在管理类似化合物(如叔丁基(5-氯苯并[d][1,3]二氧杂环-4-基)氨基甲酸酯)的环境影响方面采用类似策略的可能性 (谢等人,2011)。

生物降解和在环境中的归宿对土壤和地下水中类似醚类生物降解的研究表明,微生物可以好氧降解这些化合物,最初通过羟基化。共污染物的存在可能会影响生物降解速率,表明环境修复工作中存在复杂的相互作用。了解生物降解途径可以为管理类似化合物(如叔丁基(5-氯苯并[d][1,3]二氧杂环-4-基)氨基甲酸酯)的策略提供信息 (桑顿等人,2020)。

工业和化学应用

催化过程在工业应用中,类似的化合物已被用作甲基叔丁基醚 (MTBE) 合成中的催化剂,表明它们在化学制造工艺中的效用。对这些应用的研究可以深入了解叔丁基(5-氯苯并[d][1,3]二氧杂环-4-基)氨基甲酸酯在催化和化学合成过程中的潜在用途 (Bielański 等,2003)。

非酶动力学拆分具有结构相似性的化合物已被用于非酶动力学拆分过程中,提供了一种合成手性化合物的关键工业方法。这指出了在不对称合成和药物生产中的潜在应用 (Pellissier,2011)。

安全和危害

The safety information available indicates that tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate may be harmful if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

生化分析

Biochemical Properties

tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate: plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as ketoreductases, which are involved in the reduction of carbonyl compounds . These interactions are crucial for the synthesis of chiral compounds, which are important in pharmaceutical applications . The compound’s ability to form stable complexes with enzymes suggests its potential as a biochemical tool for studying enzyme mechanisms and developing enzyme inhibitors.

Cellular Effects

The effects of tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate on various cell types and cellular processes have been studied extensively. It has been shown to influence cell function by inducing apoptosis and causing cell cycle arrest in cancer cell lines such as HeLa, A549, and MCF-7 . These effects are mediated through the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modulate these processes makes it a potential candidate for anticancer therapies.

属性

IUPAC Name |

tert-butyl N-(5-chloro-1,3-benzodioxol-4-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(15)14-9-7(13)4-5-8-10(9)17-6-16-8/h4-5H,6H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGAUUGYGFROFEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC2=C1OCO2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620346 |

Source

|

| Record name | tert-Butyl (5-chloro-2H-1,3-benzodioxol-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379229-84-2 |

Source

|

| Record name | Carbamic acid, (5-chloro-1,3-benzodioxol-4-yl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=379229-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (5-chloro-2H-1,3-benzodioxol-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

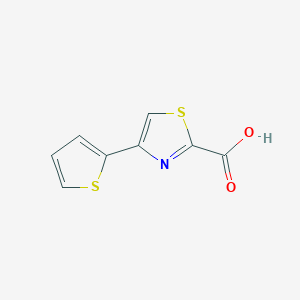

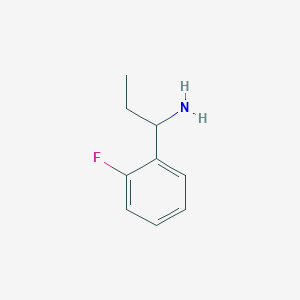

![7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1343156.png)